3-(1,3-benzothiazol-6-yl)propanoic acid
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Overview
Description
3-(1,3-benzothiazol-6-yl)propanoic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-6-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization . One common method is the reaction of 2-aminobenzenethiol with propionic acid under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
3-(1,3-benzothiazol-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of 3-(1,3-benzothiazol-6-yl)propanoic acid, which lacks the propanoic acid side chain.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used as a vulcanization accelerator in the rubber industry.
Benzoxazole: A related compound where the sulfur atom in the benzothiazole ring is replaced by an oxygen atom.
Uniqueness
This compound is unique due to the presence of the propanoic acid side chain, which can enhance its solubility and reactivity compared to other benzothiazole derivatives. This structural feature also allows for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
1158749-52-0 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)4-2-7-1-3-8-9(5-7)14-6-11-8/h1,3,5-6H,2,4H2,(H,12,13) |
InChI Key |
JAPBOTLLCLRBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC=N2 |
Purity |
95 |
Origin of Product |
United States |
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